AMMONIUM SULFOBETAINE-1, TECH., 70

Description

Properties

IUPAC Name |

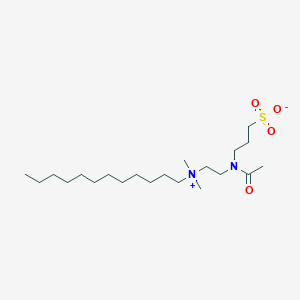

3-[acetyl-[2-[dodecyl(dimethyl)azaniumyl]ethyl]amino]propane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H44N2O4S/c1-5-6-7-8-9-10-11-12-13-14-18-23(3,4)19-17-22(21(2)24)16-15-20-28(25,26)27/h5-20H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTLJEWGAPAQKPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC[N+](C)(C)CCN(CCCS(=O)(=O)[O-])C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H44N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Ammonium Sulfobetaine 1 and Its Structural Derivatives

Monomer Synthesis Approaches for Sulfobetaine (B10348) Architectures

The foundation of high-performance polysulfobetaines lies in the design and synthesis of their monomeric precursors. Researchers have developed numerous pathways to introduce the characteristic sulfobetaine moiety, often involving multi-step reactions that allow for the incorporation of various functional groups and structural features.

Long-chain fatty acids, such as erucic acid, serve as valuable bio-based starting materials for the synthesis of specialty surfactants, including sulfobetaines. A common strategy involves the amidation of erucic acid with a suitable diamine, followed by quaternization and sulfonation to yield the target zwitterionic structure. For instance, erucyl dimethyl amidopropyl sulfobetaine (EDAS) can be synthesized, and the introduction of a hydroxyl group to this structure has been shown to increase its critical micelle concentration (CMC) from 5.02 to 5.64 mmol/L, while decreasing the surface tension at the CMC (γCMC) from 35.34 to 31.41 mN/m. rsc.org This highlights how structural modifications can fine-tune the surfactant properties.

Methacrylate (B99206) and vinyl-containing compounds are widely employed as precursors for sulfobetaine monomers due to their suitability for free radical polymerization. mdpi.com A prominent example is the synthesis of 3-[N,N-dimethyl-N-(methacryloyloxyethyl)ammonium] propanesulfonate (SPE), a commercially significant sulfobetaine methacrylate monomer. mdpi.com The synthesis typically involves the quaternization of a tertiary amine-functionalized methacrylate, such as 2-(dimethylamino)ethyl methacrylate (DMAEMA), with a sultone, most commonly 1,3-propanesultone. acs.orgnih.gov This reaction is a straightforward and efficient method for creating zwitterionic monomers. acs.org

Similarly, vinyl-based precursors like vinylimidazole and vinylpyridine can be functionalized to produce sulfobetaine monomers. mdpi.com These monomers can then be polymerized or copolymerized to yield a variety of functional polymers with applications ranging from chromatography to biocompatible materials. mdpi.comnih.gov The general synthetic approach offers versatility in designing monomers with specific properties by altering the methacrylate or vinyl backbone and the length of the alkyl chain connecting the ammonium (B1175870) and sulfonate groups.

| Precursor | Reagent | Resulting Monomer |

| 2-Hydroxyethyl methacrylate (HEMA) | 1,3-Propane sultone | 3-[N,N-dimethyl-N-(methacryloyloxyethyl)ammonium] propanesulfonate |

| 2-(Dimethylamino)-ethyl methacrylate (DMAEMA) | 1,3-Propane sultone | Zwitterionic methacrylate |

| Vinylimidazole | Sultone | Vinylimidazolium sulfobetaine |

| Vinylpyridine | Sultone | Vinylpyridinium sulfobetaine |

This table illustrates common precursor combinations in the synthesis of methacrylate and vinyl-based sulfobetaine monomers.

A significant advancement in sulfobetaine synthesis is the development of "inverted sulfobetaine" structures. nih.gov In this architecture, the sulfonate group is directly attached to the polymerizable moiety, while the cationic group is at the terminus of the side chain. This is in contrast to conventional sulfobetaines where the ammonium group is closer to the backbone. The synthesis of these inverted structures is often achieved through the nucleophilic ring-opening of a vinylbenzyl sultone precursor, such as 4-vinylbenzyl sultone, by various tertiary amines. nih.gov This method allows for a high degree of diversification in the resulting monomer structure, as the properties can be tuned by the choice of the tertiary amine. nih.gov The subsequent controlled free radical polymerization of these monomers yields well-defined polymers with unique solution and interfacial properties. nih.gov

The incorporation of hydroxyl groups into the structure of ammonium sulfobetaine surfactants can significantly enhance their properties, particularly their hydrophilicity and solubility. rsc.org A common synthetic route involves the use of epichlorohydrin (B41342) as a key reagent. For example, a series of dual hydroxyl sulfobetaines can be synthesized by first reacting a linear saturated alcohol with epichlorohydrin, followed by a ring-opening reaction with dimethylamine (B145610) to form a tertiary amine intermediate. researchgate.netfrancis-press.com The final step is a quaternization reaction with a sulfonating agent like sodium 3-chloro-2-hydroxypropanesulfonate. researchgate.netfrancis-press.com This multi-step process allows for precise control over the hydrophobic chain length and the number of hydroxyl groups. The presence of the hydroxyl group in the hydrophilic headgroup has been observed to influence the critical micelle concentration (CMC) and the surface tension at the CMC (γCMC). rsc.org These hydroxyl-functionalized sulfobetaines exhibit excellent stability in hard water and can maintain good interfacial activity under harsh conditions, making them suitable for applications such as enhanced oil recovery. researchgate.netnih.gov

| Starting Material | Key Reagents | Final Product |

| Linear saturated alcohol | Epichlorohydrin, Dimethylamine, Sodium 3-chloro-2-hydroxypropanesulfonate | Dual hydroxyl sulfobetaine |

| Unsaturated octadecyl tertiary amine | Sodium 3-chloro-2-hydroxypropanesulfonic acid sodium salt | Unsaturated long-chain hydroxy sulfobetaine |

This table outlines synthetic routes to hydroxyl-functionalized ammonium sulfobetaine surfactants.

Cyclopolymerization is a powerful technique for creating polymers with cyclic repeating units in the main chain, which can impart unique properties to the resulting material. Diallylammonium compounds are particularly well-suited for this type of polymerization. The synthesis of diallylammonio propanesulfonate monomers is a key step in producing pH-responsive and stable polysulfobetaines. researchgate.net For instance, a zwitterionic monomer with a sulfobetaine motif, N,N-diallylammoniomethanesulfonate, can be synthesized by reacting diallylamine (B93489) with formaldehyde (B43269) and sodium bisulfite. researchgate.net While the homopolymer of this monomer may be unstable, its copolymerization with sulfur dioxide can yield stable polymers in high yields. researchgate.net The resulting cycloterpolymers of diallyldimethylammonium chloride and 3-(N,N-diallylammonio)propanesulfonate exhibit pH-responsive behavior due to the presence of unquenched nitrogen valency in the repeating units. researchgate.net

The reaction between alkylamines and sultones, such as 1,3-propanesultone, is a fundamental and widely used method for the synthesis of N-alkylammonium sulfobetaine zwitterions. acs.org The regioselectivity of this reaction is a crucial aspect, as the nucleophilic attack of the amine on the sultone ring typically occurs at the carbon atom furthest from the sulfonate group, leading to the desired sulfobetaine structure. researchgate.net This reaction can be employed to create a variety of zwitterionic compounds, from simple surfactants to more complex monomers for polymerization. For example, a zwitterionic triamine monomer can be synthesized by reacting tris(2-aminoethyl) amine with 1,3-propane sultone in a controlled manner. acs.org The resulting monomer contains both primary and tertiary amine functionalities, as well as a sulfobetaine group, making it a versatile building block for creating functional polymers through interfacial polymerization. acs.org The choice of the starting alkylamine and the reaction conditions can be tailored to produce sulfobetaines with specific chain lengths and functionalities.

Polymerization Strategies for Ammonium Sulfobetaine-1-based Macromolecules

The transformation of sulfobetaine monomers into high-molecular-weight polymers (polysulfobetaines) is achieved through various radical polymerization strategies. The choice of method dictates the architecture, molecular weight distribution, and ultimate properties of the resulting polymer.

Conventional Free Radical Polymerization Techniques for Polysulfobetaine Formation

Conventional free radical polymerization (FRP) is a common and straightforward method for synthesizing polysulfobetaines. wikipedia.org This technique typically involves an initiator that generates free radicals, which then propagate by adding monomer units.

Process and Initiators: The polymerization is often carried out in an aqueous redox system. researchgate.net Common initiators include azo compounds like 4,4′-azobis(4-cyanopentanoic acid) (V-501) and azobisisobutyronitrile (AIBN), or redox pairs. acs.orgresearchgate.net For instance, poly(N,N-dimethyl(acrylamidopropyl) ammonium propane (B168953) sulfonate) has been synthesized using a wide range of monomer concentrations in an aqueous redox system. researchgate.net Similarly, hydrogel coatings of poly(sulfobetaine methacrylate) (P(SBMA)) can be created through photoinitiated free radical polymerization using a monomer (SBMA) and a cross-linker (N, N′-methylenebis (acrylamide)). frontiersin.org

Characteristics and Limitations: While effective for producing high-molecular-weight polymers, FRP offers limited control over the polymer's molecular weight, dispersity, and architecture. diva-portal.org The strong electrostatic interactions between the zwitterionic groups of sulfobetaine monomers and polymers can also present challenges, as they are often insoluble in many common organic solvents, necessitating the use of aqueous solutions, often with added salts, or specific polar solvents to achieve a homogeneous reaction system. researchgate.net

Controlled Radical Polymerization Methodologies, including Atom Transfer Radical Polymerization (ATRP)

To overcome the limitations of FRP, controlled radical polymerization (CRP) techniques are employed. These methods allow for the synthesis of well-defined polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures like block copolymers and polymer brushes. acs.orgnih.gov

Atom Transfer Radical Polymerization (ATRP): ATRP is a robust CRP technique for polymerizing sulfobetaine monomers. nih.gov It relies on a reversible equilibrium between active propagating radicals and dormant species, typically an alkyl halide, catalyzed by a transition metal complex (e.g., a copper complex with a ligand like 2,2′-bipyridine or PMDETA). utwente.nlaston.ac.uk

This method has been successfully used to graft polysulfobetaine brushes from surfaces. For example, N-(3-sulfopropyl)-N-(methacryloxyethyl)-N,N-dimethylammonium betaine (B1666868) (SBMA) was polymerized from initiator-coated gold surfaces to create uniform, superlow fouling polymer brushes. nih.govresearchgate.netscilit.comaminer.org The synthesis of well-defined poly(sulfobetaine) brushes with predictable molecular weights (ranging from 1 x 10⁴ to 3 x 10⁵ g mol⁻¹) and narrow dispersities (Mw/Mn < 1.2) has been achieved in specialized solvent systems like 2,2,2-trifluoroethanol (B45653) (TFE) with an ionic liquid. acs.orgelsevierpure.com

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization: RAFT is another versatile CRP method applicable to a wide range of monomers, including sulfobetaines, and is compatible with aqueous media. researchgate.netacs.org This technique uses a chain transfer agent (CTA), such as sodium 4-cyanopentanoic acid dithiobenzoate, to mediate the polymerization. acs.orgacs.org Researchers have successfully synthesized controlled-structure homopolymers of acrylamido-, methacrylic-, and styrenic-based sulfobetaines directly in aqueous salt solutions using RAFT. acs.orgresearchgate.netacs.org This approach enables the creation of polysulfobetaines with controlled molecular weights and narrow dispersities. researchgate.net

| Polymerization Technique | Key Features | Common Monomers | Typical Initiators/Catalysts | Advantages | Limitations |

|---|---|---|---|---|---|

| Conventional Free Radical Polymerization (FRP) | Simple setup, fast reaction. | SBMA, DMAAPS | AIBN, V-501, Redox systems | Simplicity, high polymer yield. | Poor control over MW and Đ, broad distribution. diva-portal.org |

| Atom Transfer Radical Polymerization (ATRP) | Controlled/"living" polymerization. | SBMA, MAES, MAPS, SBVB | CuBr/Ligand (e.g., PMDETA, BiPy) | Well-defined architecture, narrow Đ, predictable MW. acs.orgelsevierpure.com | Metal catalyst contamination, requires specific solvents. researchgate.netutwente.nl |

| Reversible Addition-Fragmentation Chain-Transfer (RAFT) | Controlled/"living" polymerization. | MAEDAPS, DMAPS, SBMA | CTA (e.g., CTPNa) + Initiator (e.g., V-501) | Versatile for many monomers, works in aqueous media. acs.orgacs.org | Requires synthesis of specific CTA, potential end-group issues. researchgate.net |

Cyclopolymerization Pathways for Specific Sulfobetaine Monomers

Cyclopolymerization is a specialized technique for monomers containing two polymerizable double bonds, such as diallylammonium derivatives. This method creates polymers with cyclic repeating units integrated into the main chain.

N,N-diallylammonio-propanesulfonate, a zwitterionic sulfobetaine monomer, can undergo cyclopolymerization. researchgate.net While homopolymerization of this monomer may result in low yields of unstable polymer, copolymerization with other molecules like sulfur dioxide (SO₂) can produce stable, high-yield copolymers containing five-membered rings in the backbone. researchgate.net This approach has been used to create a variety of polyzwitterions with pH-responsive properties. researchgate.net The process avoids the need for intermediate steps and directly yields cyclic sulfobetaine structures, which are noted for their stability compared to carboxylated analogues. google.com

Fabrication of Gemini Ammonium Sulfobetaine Polymers via Coupling Reactions

Gemini surfactants are a class of compounds characterized by two identical amphiphilic moieties connected by a spacer group. In the context of polysulfobetaines, this concept is extended to create Gemini polymers or surfactants with enhanced properties.

The synthesis often involves a multi-step process. For example, a viscoelastic Gemini ammonium sulfobetaine (GAS) surfactant was designed and synthesized by first preparing a standard ammonium sulfobetaine (AS) from monomers like erucic acid and N-dimethyl-1,3-propanediamine, which was then coupled using a linker like isophorone (B1672270) diisocyanate. rsc.org Another approach involves the co-polymerization of a synthesized Gemini-type sulfobetaine monomer, such as 1,3-bis (N-(3-sulfopropyl)-N-(methacrylic acid-2-hydroxy propyl ester)-N-methyl ammonium)-propane (BSMMP), with other monomers like silanes to create hybrid materials. nih.gov These Gemini structures often exhibit superior properties, such as extremely low critical micelle concentrations and enhanced salt resistance, compared to their single-chain counterparts. rsc.org

Mechanistic Insights into Reaction Pathways and Polymerization Kinetics

Understanding the mechanisms and kinetics of polymerization is crucial for controlling the synthesis of sulfobetaine polymers and tailoring their final properties.

Role of Initiators and Catalysts in Directed Synthesis of Sulfobetaine Compounds

The choice of initiator or catalyst system is fundamental to the polymerization mechanism and dictates the characteristics of the resulting polymer.

In Controlled Radical Polymerization: In ATRP, the catalyst system (e.g., CuBr/PMDETA) plays a more dynamic role. utwente.nl It establishes a rapid equilibrium between a tiny amount of active, propagating radicals and a vast majority of dormant species (polymer chains capped with a halogen atom). This equilibrium minimizes irreversible termination reactions, allowing chains to grow simultaneously and uniformly. The ratio of monomer to initiator determines the final molecular weight, and the polymerization proceeds with first-order kinetics, meaning the rate is directly proportional to the concentration of the active species. acs.orgelsevierpure.com Kinetic studies of ATRP of sulfobetaine monomers show a linear increase in molecular weight with monomer conversion and a linear relationship in a first-order kinetic plot, confirming the controlled nature of the polymerization. acs.orgelsevierpure.com

Optimization of Reaction Conditions for Tailored Polymer Architectures and Monomer Conversions

The synthesis of polysulfobetaines, including ammonium sulfobetaine-1 and its derivatives, is frequently accomplished through free radical polymerization. wikipedia.org However, the inherent poor solubility of many sulfobetaine monomers in common solvents presents a significant challenge. wikipedia.org Consequently, reaction conditions must be meticulously optimized to achieve desired polymer architectures and high monomer conversions.

Trifluoroethanol (TFE) has been identified as one of the few effective solvents for the homogeneous solution polymerization of many zwitterionic monomers and their resulting polymers. nih.gov The choice of initiator and, for controlled polymerization techniques, the chain transfer agent, are also critical. For instance, in the synthesis of zwitterionic polymethacrylates via reversible addition-fragmentation chain transfer (RAFT) polymerization, 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN) is often used as the initiator in TFE. rsc.org

The molecular weight of the resulting polymers can be influenced by the reaction conditions. For example, in the synthesis of siloxane-based polycarbonateurethanes subsequently modified with sulfobetaine, the number average molecular weight (Mn) was observed to decrease as the molar fraction of the hydrophobic polydimethylsiloxane (B3030410) (PDMS) component increased, likely due to poor miscibility. rsc.org

Furthermore, the specific type of polymerization can be tailored to the desired application. Surface-initiated atom transfer radical polymerization (SI-ATRP) has been employed to graft poly(sulfobetaine methacrylate) (PSBMA) brushes onto cotton threads for DNA extraction. nih.gov This technique allows for the creation of well-defined polymer brushes on a substrate. Reverse atom transfer radical polymerization (RATRP) has also been utilized to graft antibacterial sulfobetaine-containing polymers onto polyurethane surfaces. rsc.org

The conversion of monomers to polymers is a key metric for synthesis efficiency. In the synthesis of certain zwitterionic polymers, near-quantitative conversion of the monomer has been reported. For example, the synthesis of a polypeptoid containing zwitterions on its side chain showed 100% conversion of the alkenyl group. mdpi.com The reaction progress can be monitored using techniques like Fourier-transform infrared spectroscopy (FTIR) by observing the disappearance of characteristic monomer peaks. mdpi.com

The table below summarizes key parameters and findings from various studies on the optimization of reaction conditions for sulfobetaine polymerization.

Table 1: Optimization of Reaction Conditions for Sulfobetaine Polymerization

| Polymer Type | Polymerization Method | Solvent | Initiator/Catalyst | Key Findings | Reference(s) |

|---|---|---|---|---|---|

| Zwitterionic Polymethacrylates | RAFT | 2,2,2-Trifluoroethanol | AIBN | Effective for controlled polymerization. | rsc.org |

| Siloxane-based PCUs with Sulfobetaine | Two-step solution polymerization | DCE/THF | - | Mn decreased with increasing hydrophobic comonomer content. | rsc.org |

| PSBMA on Cotton Threads | SI-ATRP | - | - | Successful grafting of polymer brushes for DNA extraction. | nih.gov |

| Antibacterial Sulfobetaine on PU | SI-RATRP | - | - | Grafted polymer provides localized antibacterial activity. | rsc.org |

| Zwitterionic Polypeptoid | Ring-opening polymerization | THF | Benzylamine | 100% conversion of alkenyl group achieved. | mdpi.com |

Purification and Isolation Techniques for Research-Grade Ammonium Sulfobetaine Compounds

The purification and isolation of ammonium sulfobetaine compounds are critical steps to obtain research-grade materials with well-defined properties. The techniques employed often depend on the nature of the compound, whether it is a small molecule surfactant or a high molecular weight polymer.

For sulfobetaine monomers and smaller zwitterionic compounds, precipitation and recrystallization are common purification methods. nih.gov Due to their zwitterionic nature, these compounds often exhibit limited solubility in many organic solvents, causing them to precipitate from the reaction mixture. nih.gov The crude product can then be collected by filtration and washed with solvents like acetone (B3395972) to remove impurities. nih.govacs.org Further purification can be achieved by crystallization from a suitable solvent or solvent mixture, such as acetonitrile/methanol. nih.gov

For polymeric sulfobetaines, dialysis is a widely used technique to remove unreacted monomers, initiators, and low molecular weight oligomers. rsc.orgacs.org This method involves placing the polymer solution in a dialysis tube with a specific molecular weight cutoff (MWCO) membrane and dialyzing against a large volume of purified water, which is changed periodically. rsc.orgacs.org Following dialysis, the purified polymer is typically recovered by lyophilization (freeze-drying) to obtain a solid powder. rsc.org

In some synthetic procedures, the polymer is precipitated in a non-solvent. For instance, after polymerization in a mixed solvent system, the resulting solution can be precipitated with an excess of a non-solvent like methanol. rsc.org

The table below outlines common purification techniques and their applications in obtaining research-grade ammonium sulfobetaine compounds.

Table 2: Purification and Isolation Techniques

| Compound Type | Purification Technique | Key Steps | Purpose | Reference(s) |

|---|---|---|---|---|

| Sulfobetaine Monomers | Precipitation & Recrystallization | Filtration, washing with acetone, crystallization from acetonitrile/methanol. | Removal of unreacted starting materials and byproducts. | nih.govacs.org |

| Zwitterionic Polymers | Dialysis | Use of regenerated cellulose (B213188) tubular membrane with a specific MWCO, followed by lyophilization. | Removal of monomers, initiators, and low molecular weight oligomers. | rsc.orgacs.org |

| Modified Polyurethanes | Precipitation | Dissolving the polymer and then adding a non-solvent (e.g., methanol) to precipitate the purified polymer. | Isolation of the final polymer product. | rsc.org |

| Zwitterionic Polymer Nanoparticles | Filtration & Washing | Filtering the nanoparticles and washing with a suitable solvent (e.g., ACN) to remove unreacted monomer and oligomer. | To obtain pure nanoparticles. | core.ac.uk |

| Zwitterionic Polyaspartamides | Precipitation | Precipitation of the polymer from the reaction mixture. | Isolation of the synthesized polymer. | researchgate.net |

The purity and structure of the isolated compounds are confirmed using various analytical techniques. These include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). nih.govacs.org For polymers, Gel Permeation Chromatography (GPC) is used to determine the molecular weight and polydispersity index (PDI). rsc.org

Molecular Structure Function Relationships and Advanced Molecular Design Principles

Impact of Spacer Length and Functional Group Substitution on Intramolecular and Intermolecular Interactions

The spacer groups within a sulfobetaine (B10348) molecule—both separating the charged moieties and connecting the zwitterion to a polymer backbone—are crucial in defining its interaction profile. The length of the alkyl chain spacer between the cationic ammonium (B1175870) and anionic sulfonate groups (the charged-group spacer length, or CSL) dictates the balance between intramolecular and intermolecular electrostatic pairing. acs.org A long, flexible spacer can allow for an intramolecular "backbiting" structure, but this is often entropically unfavorable. acs.org The CSL also influences how the molecule interacts with ions in solution; sulfobetaines with longer CSLs tend to exhibit stronger interactions with cations like Na+. acs.org In dizwitterionic systems, the spacer length between the two zwitterionic headgroups has a measurable effect on the structure of the surrounding water hydration shell. rsc.orgnih.govqub.ac.uk

Functional group substitution, particularly on the nitrogen atom, provides a powerful tool for fine-tuning molecular behavior. Replacing a linear alkyl substituent with a cyclic (e.g., cyclohexyl) or aromatic (e.g., phenyl) group can dramatically alter the molecule's solubility and thermoresponsive properties by modifying both hydrophobic and electrostatic interactions. acs.orgnsf.gov For example, introducing a phenyl group can significantly increase the attractive forces between zwitterionic groups, leading to reduced water solubility. nsf.gov Conversely, installing a hydroxyl group at the end of an N-alkyl substituent can also enhance attractive interactions, in some cases turning a water-soluble polymer into one that exhibits UCST behavior. acs.orgnsf.gov

| Base Polymer | N-Substituents | Resulting Behavior in Water | Underlying Cause |

|---|---|---|---|

| P16-base | N-methyl, N-n-hexyl | LCST Behavior | Balance of electrostatic interaction and high hydrophobicity. |

| P1C6 | N-methyl, N-cyclohexyl | Water-Soluble | Decreased hydrophobic effect compared to n-hexyl. |

| P1P6 | N-methyl, N-phenyl | Insoluble (high MW) or UCST (low MW) | Increased attractive zwitterionic interactions. |

| P12-base | N-methyl, N-ethyl | Water-Soluble | Weak hydrophobicity, dominated by zwitterionic hydration. |

| P12OH | N-methyl, N-2-hydroxyethyl | UCST Behavior | Enhanced attractive interactions from hydroxyl group. |

Stereochemical Considerations in Sulfobetaine Structures and Their Functional Implications

While less explored than other structural aspects, stereochemistry can play a significant role in the functionality of sulfobetaines. When a sulfobetaine molecule possesses two or more different N-substituents, the quaternary nitrogen atom becomes a chiral center. nsf.gov Although many studies utilize racemic mixtures, the specific stereoconfiguration could have profound functional implications. nsf.gov

Rational Design Strategies for Modulating Solution Behavior and Self-Assembly Characteristics

The detailed understanding of structure-function relationships enables the rational design of sulfobetaine-based materials with precisely controlled properties. By strategically manipulating the molecular architecture, scientists can modulate solution behavior and direct self-assembly.

Key design strategies include:

Varying N-Substituents: As detailed previously, the choice of N-substituents is a primary method for tuning thermoresponsive behavior, allowing for the creation of polymers that exhibit either UCST or LCST transitions at desired temperatures. acs.org This is fundamental for developing "smart" materials for bioseparation or controlled drug delivery. acs.org

Controlling Hydrophobic/Hydrophilic Balance: Adjusting the hydrophobic tail length and the polarity of various functional groups allows for precise control over the hydrophilic-lipophilic balance (HLB), which governs solubility, micelle formation, and surface activity.

Architectural Control: The self-assembly of sulfobetaine-containing block copolymers into structures like micelles can be directed by the relative lengths of the blocks. researchgate.net The resulting nanostructures can exhibit stimuli-responsive behavior, such as swelling with temperature, which can be harnessed for controlled release applications. researchgate.net The choice of the core molecular structure (e.g., linear vs. heterocyclic) also provides a way to control thermal properties and pH-dependent self-assembly. nih.gov

These strategies are instrumental in designing advanced materials such as non-fouling coatings, biocompatible hydrogels, and stimuli-responsive nanocarriers. researchgate.netrsc.org

Effects of N-Substituents on Electrostatic Interactions and Polymer Properties

The substituents on the quaternary nitrogen atom have a direct and profound effect on the electrostatic interactions that govern much of a sulfobetaine polymer's behavior. Increasing the length and steric bulk of N-alkyl substituents is believed to physically shield the charged zwitterionic groups, weakening the direct intermolecular electrostatic attractions that can cause polymers to aggregate and precipitate from solution. nsf.gov This effect generally enhances solubility.

However, this is often counteracted by the simultaneous increase in hydrophobicity from the longer alkyl chains. acs.orgnsf.gov The final properties of the polymer emerge from the competition between these two effects. When the weakening of electrostatic attraction dominates, the polymer becomes more soluble or switches from UCST to LCST behavior. When the hydrophobic effect dominates, the polymer's solubility decreases, eventually rendering it insoluble. nsf.gov

Solution Behavior and Phase Transitions of Ammonium Sulfobetaine 1 Systems

Thermoresponsive Properties and Phase Transition Phenomena

Polymers derived from sulfobetaine (B10348) monomers, including ammonium (B1175870) sulfobetaine-1, often exhibit thermoresponsive behavior in aqueous solutions, transitioning between soluble and insoluble states with changes in temperature. This behavior is primarily dictated by the balance between intramolecular and intermolecular electrostatic attractions of the zwitterionic groups and the thermal energy of the system.

A hallmark of many polysulfobetaines is the exhibition of an Upper Critical Solution Temperature (UCST). researchgate.netresearchgate.net Below the UCST, strong electrostatic interactions between the cationic quaternary ammonium groups and the anionic sulfonate groups lead to polymer chain aggregation and phase separation from the aqueous solution. rsc.org As the temperature increases, thermal energy overcomes these attractive forces, leading to polymer dissolution and the formation of a homogeneous solution. rsc.org

The UCST is highly sensitive to several factors, including the polymer's molecular weight, concentration, and the chemical structure of the sulfobetaine monomer. mdpi.comnsf.gov For instance, research has shown that for poly(3-((2-(methacryloyloxy)ethyl)dimethylammonio)propane-1-sulfonate) (PDMAPS), the UCST increases with the degree of polymerization. ucl.ac.uk The end-groups of the polymer chains also play a crucial role in modulating the UCST. ucl.ac.uk

The addition of salts typically lowers the UCST of polysulfobetaine solutions, a phenomenon attributed to the "salting-in" effect where ions screen the electrostatic attractions between zwitterionic groups, thereby enhancing solubility at lower temperatures. mdpi.comnih.gov

Table 1: Cloud Points (CP) of Sulfobetaine Homopolymers and Copolymers in Water and Saline Solution This table illustrates the UCST behavior of different polysulfobetaines and their copolymers in pure water and a normal saline solution (NSS), highlighting the influence of polymer structure and the presence of salt.

| Polymer | Concentration (wt %) | Solvent | CPUCST (°C) |

|---|---|---|---|

| PSPE-1 | 0.3 | H2O | 23 |

| 3 | H2O | 25 | |

| PEG-b-PSPE-1 | 0.3 | H2O | <5 |

| 3 | H2O | <5 | |

| PSBE-1 | 0.3 | NSS | 28 |

| 3 | NSS | 30 | |

| PEG-b-PSBE-1 | 0.3 | NSS | 22 |

| 3 | NSS | 22 |

While UCST behavior is more common for polysulfobetaines, Lower Critical Solution Temperature (LCST) behavior can be induced by modifying the chemical structure of the zwitterionic monomer. LCST is characterized by phase separation upon heating. This transition is typically driven by the increasing hydrophobicity of the polymer chains at elevated temperatures, leading to dehydration and aggregation.

By systematically altering the N-substituents on the sulfobetaine methacrylate (B99206) monomer, researchers have demonstrated a transition from UCST to LCST behavior. rsc.org Increasing the length of one of the alkyl substituents on the nitrogen atom can shift the hydrophilic-hydrophobic balance. While shorter alkyl chains favor UCST behavior due to dominant electrostatic interactions, longer alkyl chains introduce a more significant hydrophobic character, resulting in LCST-type phase separation as the entropic penalty of hydrating these groups becomes too large at higher temperatures. nih.gov

Table 2: Solution Behavior of Poly(sulfobetaine methacrylate)s with Varying N-Alkyl Substituents This table showcases the transition from UCST to LCST behavior in poly(sulfobetaine methacrylate)s as the length of one N-alkyl substituent is increased.

| Sample | Monomer N-Substituents | Behavior in Water (0-100°C) | Cloud Point (°C) at 1 wt% |

|---|---|---|---|

| P1 | Methyl, Methyl | UCST | 31.4 |

| P2-1 | Methyl, Ethyl | Soluble | - |

| P3-1 | Methyl, Propyl | Soluble | - |

| P4-1 | Methyl, Butyl | Soluble | - |

| P5-1 | Methyl, Pentyl | LCST | 50.8 |

| P6 | Methyl, Hexyl | LCST | 22.3 |

| P7 | Methyl, Heptyl | Insoluble | - |

Salt-Induced Modulation of Solution Conformation and Solubility

The presence of electrolytes in aqueous solutions of polysulfobetaines has a profound and complex effect on their solubility and conformational state. These effects are a departure from the behavior of typical polyelectrolytes and are a key feature of zwitterionic systems.

Polysulfobetaines exhibit a characteristic "anti-polyelectrolyte" effect, where their solubility and viscosity in aqueous solutions increase with the addition of salt. oup.comnih.gov This is in stark contrast to conventional polyelectrolytes, which typically experience a decrease in viscosity and solubility in the presence of excess salt due to the screening of intramolecular electrostatic repulsions, leading to chain collapse.

In polysulfobetaine systems, the added salt ions disrupt the strong intramolecular and intermolecular electrostatic attractions between the zwitterionic groups. oup.com This screening of attractive forces leads to an expansion of the polymer coils, transitioning from a more compact, globule-like state in salt-free water to a more extended, swollen coil conformation in saline media. oup.com This chain expansion results in increased solubility and solution viscosity. However, this effect can be nonmonotonic, with some systems showing polyelectrolyte-like behavior at higher salt concentrations after an initial anti-polyelectrolyte response. oup.com

The solubility of polysulfobetaines in the presence of electrolytes is highly dependent on the salt concentration, often exhibiting distinct regimes of behavior. At very low salt concentrations, the addition of salt can sometimes be detrimental to the solubility of the polyzwitterions. nsf.gov However, once a certain threshold salt concentration is reached, a significant improvement in solubility is observed, corresponding to the complete screening of the intrachain electrostatic attractions. nsf.gov

Further increases in salt concentration can lead to different behaviors depending on the specific polymer and salt. In some cases, after the initial sharp increase in solubility (anti-polyelectrolyte effect), the polymer dimensions may become largely independent of the salt concentration over a broad range. researchgate.net In other instances, a "salting-out" effect can occur at very high salt concentrations, where the polymer precipitates from the solution.

The type of salt used has a significant impact on the solution behavior of polysulfobetaines, an effect that can often be rationalized by the Hofmeister series. researchgate.netwikipedia.org The Hofmeister series ranks ions based on their ability to structure or destructure water, which in turn affects the solubility of macromolecules. wikipedia.orgidc-online.com

Generally, the nature of the anion has a more pronounced effect than the cation on the solubility of polysulfobetaines. researchgate.net Chaotropic anions (structure-breakers), such as SCN⁻ and ClO₄⁻, are more effective at enhancing the solubility of polysulfobetaines (a "salting-in" effect). researchgate.net These ions are thought to interact more strongly with the polymer backbone and disrupt the water structure, leading to improved solvation of the polymer chains. acs.org Conversely, kosmotropic anions (structure-makers), such as SO₄²⁻ and F⁻, tend to decrease the solubility of polysulfobetaines, promoting a "salting-out" effect. researchgate.netnih.gov These ions are strongly hydrated and are proposed to enhance the water structure, leading to the preferential hydration of the ions over the polymer and subsequent polymer aggregation. nih.gov

The swelling of sulfobetaine-based polymer films also demonstrates this anion-dependent response, with swelling increasing in the order of the Hofmeister series for the anions studied. researchgate.netresearchgate.net

pH-Responsive Solution Dynamics and Conformational Changes

Research into sulfobetaine-based polymer systems has revealed that their conformational and solution dynamics are intricately linked to the pH of the aqueous environment. These changes are primarily driven by the protonation or deprotonation of specific moieties, which alters the balance of electrostatic interactions, hydration, and intermolecular forces.

Detailed Research Findings

Studies on model sulfobetaine polymer systems have demonstrated that pH can be a powerful trigger for inducing phase transitions and conformational rearrangements. For instance, the introduction of a pH-sensitive carboxylic acid terminal group onto a polysulfobetaine chain can impart tunable thermo-responsive behavior. In such systems, the Upper Critical Solution Temperature (UCST), the temperature above which the polymer becomes soluble, can be precisely manipulated by adjusting the solution's pH. ucl.ac.uk As the pH is lowered from neutral to acidic conditions (e.g., from pH 7 to 3), the UCST of the polymer solution tends to increase. ucl.ac.uk This phenomenon is attributed to the protonation of the terminal carboxyl group (with a typical pKa around 4.2), which reduces its charge and increases its hydrophobicity, thereby promoting polymer aggregation at lower temperatures. ucl.ac.uk

Furthermore, pH can trigger dramatic changes in the morphology of surfactant aggregates in solution. Anionic surfactants that transform into sulfobetaine-like zwitterionic structures upon a decrease in pH have been shown to undergo a transition from spherical to elongated, wormlike micelles. mdpi.com This conformational change from compact spheres to entangled, thread-like structures leads to a significant increase in the solution's viscoelasticity. mdpi.com The formation of these wormlike micelles is driven by the altered packing of the surfactant molecules as the headgroup charge is neutralized, reducing electrostatic repulsion and allowing for more favorable packing into cylindrical structures. mdpi.com

In more complex systems, such as diblock copolymers containing both sulfobetaine and pH-responsive carboxybetaine units, the effect of pH is also pronounced. In acidic solutions, where the carboxyl groups are protonated, the polymers tend to form large aggregates, resulting in a decrease in the solution's transmittance and a cloudy appearance. nih.govacs.org Conversely, in alkaline conditions, the critical temperature for micelle formation can be significantly lowered. nih.govacs.org The surface charge of these polymer assemblies is also pH-dependent, transitioning from neutral or negative at higher pH to positive in acidic environments due to protonation. nih.gov

Data on pH-Induced Transitions

The following tables summarize the observed effects of pH on the solution properties and conformational states of model sulfobetaine systems.

Table 1: Effect of pH on the Upper Critical Solution Temperature (UCST) of a Carboxyl-Terminated Sulfobetaine Homopolymer

| pH Value | UCST Trend | Underlying Mechanism |

| 7 to >4.2 | Lower UCST | The terminal carboxyl group is deprotonated (ionized), increasing overall hydrophilicity and favoring solubility. |

| <4.2 to 3 | Increasing UCST | The terminal carboxyl group becomes protonated, increasing its hydrophobicity and promoting polymer aggregation. ucl.ac.uk |

Table 2: pH-Induced Conformational and Rheological Changes in Sulfobetaine-like Surfactant Systems

| pH Condition | Predominant Micellar Structure | Solution Viscosity |

| Alkaline/Neutral | Spherical Micelles | Low |

| Acidic | Wormlike Micelles | High / Viscoelastic mdpi.com |

Table 3: Influence of pH on Diblock Copolymer (Sulfobetaine/Carboxybetaine) Solutions

| pH Condition | Solution Appearance | Aggregation State | Surface Charge (Zeta Potential) |

| Acidic | Cloudy/Turbid | Large Aggregates nih.govacs.org | Positive nih.gov |

| Neutral/Basic | Clear | Unimers or Micelles | Neutral or Negative nih.gov |

These findings collectively illustrate that the solution dynamics and conformational behavior of systems containing Ammonium Sulfobetaine-1 can be highly sensitive to pH, particularly when other pH-responsive functional groups are present in the formulation. This responsiveness allows for the creation of "smart" materials that can undergo significant changes in their physical properties in response to specific environmental triggers.

Self Assembly and Supramolecular Architectures of Ammonium Sulfobetaine 1

Micellar Formation and Aggregation Phenomena

The aggregation of individual surfactant molecules, or unimers, into micelles occurs above a specific concentration known as the critical micelle concentration (CMC). rsc.orgnih.gov This process is spontaneous and driven by an increase in entropy. researchgate.net The shape and size of these micelles are influenced by various factors, including surfactant concentration, temperature, and the presence of salts. rsc.orgrsc.org

The critical micelle concentration (CMC) is a fundamental property of surfactants, marking the onset of micelle formation. nih.govnih.gov For sulfobetaine (B10348) surfactants, the CMC is influenced by several factors, including the length of the hydrophobic alkyl chain, temperature, and the presence and concentration of electrolytes. researchgate.netput.ac.ir

Several methods are employed to determine the CMC, including surface tensiometry, conductometry, and fluorescence spectroscopy. nih.govnih.govresearchgate.net Generally, the CMC of sulfobetaines decreases with an increase in the length of the hydrophobic tail. researchgate.net

The effect of temperature on the CMC of sulfobetaine surfactants can be complex. For some sulfobetaines, the micellization process is enthalpy-driven at lower temperatures and entropy-driven at higher temperatures. researchgate.net For instance, one study found that the CMC of erucamidopropyl hydroxypropyl sulfobetaine decreased as the temperature increased from 30°C to 60°C. rsc.org

The addition of salts to aqueous solutions of sulfobetaine surfactants typically leads to a decrease in the CMC. put.ac.irresearchgate.net This is attributed to the screening of electrostatic repulsions between the charged head groups, which facilitates micelle formation at lower surfactant concentrations. put.ac.ir The magnitude of this effect can depend on the type and concentration of the salt. For example, increasing the concentration of salts like sodium chloride (NaCl) has been shown to lower the CMC of various surfactants. put.ac.irresearchgate.net

Table 1: Factors Influencing the Critical Micelle Concentration (CMC) of Sulfobetaine Surfactants

| Factor | Effect on CMC | Underlying Mechanism | Reference |

|---|---|---|---|

| Increasing Alkyl Chain Length | Decrease | Increased hydrophobicity drives aggregation at lower concentrations. | researchgate.net |

| Increasing Temperature | Variable (can decrease) | Complex interplay of enthalpy and entropy of micellization. For some systems, higher temperatures favor micelle formation. | rsc.orgresearchgate.net |

| Addition of Salt (e.g., NaCl) | Decrease | Screening of electrostatic repulsion between zwitterionic head groups, promoting aggregation. | put.ac.irresearchgate.net |

Under certain conditions, such as increased surfactant concentration or the addition of specific salts, spherical micelles of sulfobetaine surfactants can grow into elongated, flexible cylindrical structures known as worm-like micelles (WLMs). rsc.orgacs.org These WLMs can entangle to form a transient network, imparting viscoelastic properties to the solution. nih.govtaylorfrancis.comnih.gov

The formation of these viscoelastic networks is a hallmark of many long-chain sulfobetaine surfactant systems. rsc.orgrsc.org For example, a C22-tailed amidosulfobetaine surfactant has been shown to form branched worm-like micelles, leading to a significant increase in viscosity and the formation of a viscoelastic solution. acs.orgnih.gov Cryo-transmission electron microscopy (cryo-TEM) and rheological measurements are key techniques used to characterize these complex structures. acs.orgrsc.org

The transition from spherical to worm-like micelles is influenced by factors that reduce the electrostatic repulsion between headgroups and favor a lower curvature of the micellar surface. umd.edu The presence of organic compounds can also impact the viscosity and structure of these WLM networks. rsc.orgrsc.org

Nanoparticle Formation via Controlled Self-Assembly

Zwitterionic surfactants like ammonium (B1175870) sulfobetaines can be utilized in the controlled self-assembly of nanoparticles. rsc.orgrsc.org This process can be induced by the presence of the nanoparticles themselves, leading to the formation of microdomains that encapsulate and stabilize the nanoparticles. rsc.orgrsc.org

In one reported method, silver nanoparticles (Ag-NPs) were synthesized in the presence of sulfobetaine surfactants. The surfactants, initially present as monomers below their CMC, were induced to self-assemble by the forming Ag-NPs. rsc.org This resulted in the formation of microdomains, akin to microemulsions but without the need for an organic solvent, that effectively enclosed the nanoparticles. rsc.orgrsc.org This nanoparticle-induced self-assembly demonstrates a novel approach to creating stable, dispersed nanoparticle systems. rsc.orgrsc.orgtib.eunih.gov

The mechanism involves the interaction of the surfactant's alkyl chains with the surface of the nanoparticles, leading to the formation of a zwitterionic surfactant coating that allows for dispersion in the aqueous phase. rsc.org This strategy offers a facile, one-pot method for preparing functional nanomaterials. nih.gov

Lamellar Ordering and Liquid Crystalline Phases in Zwitterionic Systems

In addition to micellar aggregates, zwitterionic surfactants, including those with sulfobetaine head groups, can form more ordered structures such as lamellar phases and liquid crystals. mdpi.comrsc.orgresearchgate.net These phases consist of stacked bilayers of surfactant molecules separated by layers of the solvent.

The formation of these highly ordered structures is driven by the microsegregation of the hydrophilic and lipophilic moieties of the surfactant molecules. mdpi.com Factors such as surfactant concentration, temperature, and the presence of salts play a crucial role in the transition between different phases, for instance, from micelles to lamellar or hexagonal columnar phases. rsc.orgresearchgate.net

For some ionic liquid crystals based on sulfobetaine zwitterions, the type of counter-anion has been shown to significantly influence the resulting phase behavior. rsc.org For example, mesylate-based systems can exhibit complex phase behavior with multiple phases, while hydrogen sulfate-based systems consistently form rectangular columnar (Colr) phases. rsc.org These thermotropic liquid crystalline phases often exhibit long-range order and can have anisotropic properties. rsc.orgnih.gov X-ray diffraction is a key technique used to characterize the lattice parameters and symmetry of these lamellar and columnar structures. mdpi.comnih.gov

Morphological Evolution of Self-Assembled Structures under Varying Environmental Stimuli

The self-assembled structures of ammonium sulfobetaine-1 and related zwitterionic polymers are not static and can undergo morphological changes in response to external environmental stimuli such as pH, temperature, and ionic strength. acs.orgnih.gov This responsiveness is a key feature of so-called "smart" materials.

For polysulfobetaines, temperature is a significant stimulus. Many of these polymers exhibit an upper critical solution temperature (UCST) in aqueous solutions, meaning they transition from a soluble, coiled state to an insoluble, globular state upon cooling. acs.orgwikipedia.org This behavior is rooted in the complex interplay of electrostatic interactions between the zwitterionic groups and their hydration. wikipedia.org

Changes in ionic strength, through the addition of salts, can also dramatically alter the self-assembled structures. As previously discussed, salt addition can induce the transition from spherical to cylindrical micelles and even to lamellar vesicles. rsc.org The concentration and type of salt dictate the specific structural transformations. rsc.org

Furthermore, pH can be a trigger for morphological changes, particularly in systems where the zwitterionic character is pH-dependent or in mixtures with pH-responsive components. acs.org The ability to tune the self-assembly of sulfobetaine-based systems with external stimuli opens up possibilities for their use in applications like drug delivery and smart surfaces. nih.govresearchgate.netnih.gov

Interfacial Phenomena and Surface Interactions of Ammonium Sulfobetaine 1

Adsorption Mechanisms at Solid-Liquid Interfaces

The adsorption of surfactants onto solid surfaces is a critical factor in applications such as enhanced oil recovery (EOR), where excessive loss of surfactant to the reservoir rock can diminish the process's efficiency. The adsorption mechanism of a zwitterionic surfactant like Ammonium (B1175870) Sulfobetaine-1 at a solid-liquid interface is primarily governed by electrostatic interactions, which are highly dependent on the surface charge of the solid and the pH of the aqueous solution. tudelft.nl

Reservoir rocks are typically classified as sandstones (primarily silica) or carbonates (calcite and dolomite). tudelft.nl The surface charge of these minerals is pH-dependent. tudelft.nl

Silica (B1680970) (Sandstone): Silica surfaces have an isoelectric point (IEP) around a pH of 2-3. tudelft.nl In typical reservoir conditions where the pH is between 5 and 9, the silica surface is negatively charged. tudelft.nl For a zwitterionic surfactant, the positively charged quaternary ammonium group can experience an electrostatic attraction to the negatively charged silica surface, promoting adsorption. Conversely, the negatively charged sulfonate group will be repelled. The net effect depends on the molecule's orientation and the ionic strength of the brine.

Carbonates (Calcite): Calcite generally has an IEP around a pH of 9. tudelft.nl Below this pH, the surface is positively charged. In this scenario, the negatively charged sulfonate group of the sulfobetaine (B10348) would be attracted to the surface, while the cationic ammonium group would be repelled.

Beyond simple electrostatic attraction/repulsion, other mechanisms can influence adsorption, including ion exchange, hydrogen bonding, and hydrophobic interactions between the surfactant's nonpolar tail and the solid surface. The presence of nanoparticles (NPs) has been explored as a method to reduce surfactant adsorption by decreasing the available surface area of the rock for surfactant contact. tudelft.nl Similarly, the in-situ generation of surfactants, such as through saponification at high pH, can lead to preferential adsorption of the in-situ surfactants, thus reducing the adsorption of the injected, more effective surfactant. nih.gov

Interactions at Liquid-Liquid Interfaces and Oil/Water Interfacial Tension Reduction

In applications involving two immiscible liquid phases, such as oil and water, Ammonium Sulfobetaine-1 acts to reduce the interfacial tension (IFT) between them. This phenomenon is crucial for processes like enhanced oil recovery, where lowering the IFT helps to mobilize trapped oil droplets. nih.gov

Sulfobetaine-type surfactants are effective at lowering the IFT between crude oil and formation water, even under the harsh reservoir conditions of high temperature and high salinity. researchgate.netrsc.org Research indicates that these surfactants can achieve ultra-low IFT (less than 0.01 mN/m) over a range of concentrations. researchgate.net The mechanism of IFT reduction involves the migration of the surfactant molecules to the oil-water interface. Their amphiphilic nature causes them to orient with their hydrophobic tails penetrating the oil phase and their hydrophilic zwitterionic headgroups remaining in the aqueous phase. This accumulation at the interface disrupts the cohesive forces between water and oil molecules, leading to a significant decrease in IFT. rsc.org

Studies on specific hydroxypropyl sulfobetaine surfactants have shown that the molecular structure significantly impacts interfacial activity. An interesting finding is the observation of a transient minimum in the dynamic interfacial tension (DIT) within a specific concentration range. rsc.org For example, the surfactant C₁₄HSB was found to reduce the IFT between oil and water to an ultralow level, but this effect was most pronounced in a narrow concentration window of 0.03 to 0.10 wt%. rsc.org The efficiency of these surfactants is also influenced by the composition of the crude oil, particularly the presence of natural surface-active components like asphaltenes. nih.gov

| Surfactant | Alkyl Chain Length | Functional Group | Key Finding at Oil-Water Interface | Reference |

|---|---|---|---|---|

| CSB-12 | 12 | Propyl Sulfobetaine | Demonstrates interfacial activity dependent on concentration. | rsc.org |

| CSB-14 | 14 | Propyl Sulfobetaine | Shows increased interfacial activity compared to C12 homologue. | rsc.org |

| CSB-16 | 16 | Propyl Sulfobetaine | Longer chain length generally improves efficiency in reducing IFT. | researchgate.net |

| CHSB-12 | 12 | Hydroxypropyl Sulfobetaine | Presence of hydroxyl group enhances interfacial properties. | rsc.org |

| CHSB-14 | 14 | Hydroxypropyl Sulfobetaine | Can reduce IFT to ultralow levels in a specific, low concentration range (0.03-0.10 wt%). | rsc.org |

Surfactant Adsorption Dynamics and Surface Tension Reduction Mechanisms

When a fresh air-water interface is created, it takes time for the equilibrium surface tension to be achieved. ysu.am Surfactant molecules like Ammonium Sulfobetaine-1 must first diffuse from the bulk solution to the area just below the surface (the subsurface) and then adsorb at the interface. ysu.amresearchgate.net This process is known as dynamic surface tension (DST).

The mechanism of surfactant adsorption can be categorized as:

Diffusion-controlled: In this model, the rate-limiting step is the diffusion of surfactant monomers from the bulk to the subsurface. The actual adsorption from the subsurface to the interface is considered instantaneous. ysu.am

Mixed-kinetic: This model incorporates an energy barrier to adsorption. Once a surfactant molecule reaches the subsurface, it may be hindered from adsorbing due to factors like electrostatic repulsion from already adsorbed molecules or the need for proper orientation. ysu.am

As the surfactant molecules adsorb at the air-water interface, with their hydrophobic tails oriented towards the air and hydrophilic heads in the water, they disrupt the strong cohesive hydrogen bonds between surface water molecules. researchgate.net This disruption reduces the surface tension. As more surfactant is added, the surface becomes more populated until it is saturated. At this point, any further addition of surfactant leads to the formation of micelles in the bulk solution. This concentration is known as the critical micelle concentration (CMC), and beyond this point, the surface tension remains at a constant low value (γCMC). rsc.org

The molecular structure of sulfobetaine surfactants has a predictable effect on their surface activity. Increasing the length of the hydrophobic alkyl chain typically results in a lower CMC and a lower surface tension value at that CMC. rsc.org The introduction of a hydroxyl group into the headgroup region can increase the CMC but also further decrease the γCMC, indicating more effective packing at the interface. rsc.org

| Surfactant | Molecular Structure | Critical Micelle Concentration (CMC) (wt%) | Surface Tension at CMC (γCMC) (mN/m) | Reference |

|---|---|---|---|---|

| CSB-12 | C12 Alkyl, Propyl Sulfobetaine | 0.042 | 35.1 | rsc.org |

| CSB-14 | C14 Alkyl, Propyl Sulfobetaine | 0.005 | 34.5 | rsc.org |

| CHSB-12 | C12 Alkyl, Hydroxypropyl Sulfobetaine | 0.055 | 32.8 | rsc.org |

| CHSB-14 | C14 Alkyl, Hydroxypropyl Sulfobetaine | 0.008 | 32.2 | rsc.org |

Intermolecular Interactions with Complex Biological Macromolecules

The zwitterionic nature of sulfobetaines is central to their interactions with biological macromolecules like proteins. This is particularly relevant in the field of biomaterials and antibiofouling coatings. Polymers based on sulfobetaine methacrylate (B99206) (SBMA), which shares the same zwitterionic functional group as Ammonium Sulfobetaine-1, are known for their excellent resistance to protein adsorption and biofilm formation. digitellinc.com

The primary mechanism behind this antibiofouling behavior is the formation of a tightly bound and structured hydration layer around the zwitterionic groups. digitellinc.com This layer acts as a physical and energetic barrier, preventing proteins from making direct contact with the surfactant-coated surface. Multiscale molecular dynamics simulations have shown that this strong interfacial hydration leads to a very low desorption free energy for proteins. digitellinc.com In essence, from a thermodynamic standpoint, it is more favorable for both the protein and the sulfobetaine surface to remain hydrated and interact with water molecules rather than with each other. This effectively prevents the irreversible protein adsorption that typically initiates biofilm formation.

Studies comparing zwitterionic sulfobetaine micelles to standard cationic micelles revealed significant differences in their interfacial environments. The sulfobetaine micellar interface is less hydrated than that of a cationic micelle, which suggests a more tightly packed structure of the zwitterionic headgroups. rsc.org This unique interfacial structure is key to mediating interactions with complex biological systems.

Characterization of Hydration Layer Characteristics at Zwitterionic Interfaces

The hydration layer at interfaces formed by zwitterionic sulfobetaines is distinct and has been characterized by advanced surface-sensitive techniques like neutron reflectivity (NR) and atomic force microscopy (AFM). nii.ac.jpnih.gov These studies, often performed on polymer brushes of poly(sulfobetaine methacrylate) (PMAPS), reveal an asymmetrically hydrated structure. nii.ac.jpnih.gov

The characteristics of this hydration layer are highly sensitive to the surrounding ionic environment, a phenomenon known as the "anti-polyelectrolyte effect". nii.ac.jp In salt-free water, the polymer chains tend to aggregate due to intramolecular and intermolecular attractions between the positive ammonium and negative sulfonate groups. nii.ac.jp However, in the presence of salt, ions from the solution screen these charges, allowing the chains to dissociate and swell significantly with water, thickening the hydration layer. nii.ac.jpacs.org

Research has demonstrated clear ion-specific effects on the hydration state:

Anion Specificity: The degree of swelling and hydration is strongly dependent on the type of anion in the salt solution. This is attributed to specific interactions between the anions and the quaternary ammonium cation of the sulfobetaine group. nii.ac.jpnih.gov

Cation Specificity: The effect of different cations is generally weaker. This is thought to be due to the weak cohesive interactions between the strongly hydrated cations (like Na⁺) and the weakly hydrated sulfonate anion in the sulfobetaine group. nii.ac.jpnih.gov

The spacer length between the cationic and anionic groups within the sulfobetaine monomer also influences the hydration behavior. Variations in this spacer can alter the threshold salt concentration required to induce drastic swelling and hydration of the interface. acs.org These detailed characterizations underscore that the robust hydration shell is the key to the unique interfacial properties of sulfobetaine materials. digitellinc.com

Advanced Characterization Techniques in Ammonium Sulfobetaine 1 Research

Spectroscopic Techniques for Molecular and Polymeric Structural Elucidation

Spectroscopic methods are fundamental in confirming the chemical structure and purity of Ammonium (B1175870) Sulfobetaine-1 and its polymers.

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is instrumental in identifying the key functional groups within the sulfobetaine (B10348) structure. nih.gov The presence of a sulfonate group is confirmed by strong asymmetric and symmetric stretching vibrations observed in the ranges of 1280-1180 cm⁻¹ and 1040-1030 cm⁻¹, respectively. nih.gov Bending vibrations for the SO₃⁻ group are also seen between 570 and 520 cm⁻¹. nih.gov Aliphatic C-H stretching from the alkyl chains appears between 3035 and 2850 cm⁻¹, while a band around 3030 cm⁻¹ corresponds to the methyl groups attached to the nitrogen. nih.gov C-N stretching vibrations can be identified around 1179 cm⁻¹. nih.gov The combination of bands between 760 and 720 cm⁻¹, which can be assigned to both C-S stretching and CH₂ rocking, further confirms the zwitterionic structure. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for elucidating the detailed molecular framework. For instance, in the ¹H NMR spectrum of a related n-alkylammonium sulfobetaine (DmC₈S) in D₂O, characteristic peaks are observed at 0.72–0.89 ppm (methyl group of the alkyl chain), 1.10–1.38 ppm and 1.61–1.99 ppm (methylene groups of the alkyl chain), 2.87 ppm (methylene group adjacent to the sulfonate), 2.99 ppm (methyl groups on the nitrogen), and 3.15–3.33 ppm (methylene groups adjacent to the nitrogen). nih.gov These chemical shifts provide a definitive map of the proton environment within the molecule. nih.govnih.gov ¹³C NMR complements this by providing information about the carbon skeleton. nih.govthermofisher.com

Electrospray Ionization-Mass Spectrometry (ESI-MS): ESI-MS is employed to determine the molecular mass of the synthesized compounds, confirming their identity. For example, the ESI-MS analysis of DmC₈S showed a mass-to-charge ratio corresponding to the protonated molecule ([M+H]⁺), verifying its molecular weight. nih.govsemanticscholar.org

Table 1: Key Spectroscopic Data for a Representative n-Alkylammonium Sulfobetaine (DmC₈S)

| Technique | Observation | Interpretation | Reference |

| FTIR | Bands at 1280-1180 cm⁻¹ & 1040-1030 cm⁻¹ | Asymmetric & Symmetric SO₃⁻ stretching | nih.gov |

| Bands at 3035-2850 cm⁻¹ | Aliphatic C-H stretching | nih.gov | |

| Band at ~1179 cm⁻¹ | C-N stretching | nih.gov | |

| ¹H NMR | δ 0.72-0.89 ppm | Terminal CH₃ of alkyl chain | nih.gov |

| δ 1.10-1.38, 1.61-1.99 ppm | -(CH₂)n- of alkyl chain | nih.gov | |

| δ 2.99 ppm | N-(CH₃)₂ groups | nih.gov | |

| ESI-MS | m/z = 294.210 g/mol | Molecular mass + H⁺ | nih.gov |

Rheological Analysis of Viscoelastic and Flow Properties

The study of how Ammonium Sulfobetaine-1 solutions and gels flow and deform under stress is critical for understanding their application in areas like enhanced oil recovery and personal care products. Rheological measurements reveal the viscoelastic properties of these materials. researchgate.netmdpi.com For instance, the viscosity of hydrophobically modified polyacrylamide (HMPAM) solutions can be significantly enhanced by the addition of certain sulfobetaine surfactants. mdpi.com This is attributed to the sulfobetaine molecules forming "bridges" between different polymer chains through hydrogen bonding and electrostatic interactions, which strengthens the three-dimensional network structure. mdpi.com In contrast, other surfactants may disrupt the hydrophobic associations within the polymer, leading to a decrease in viscosity. mdpi.com The elastic modulus (storage modulus, G') and viscous modulus (loss modulus, G'') are key parameters determined, indicating whether the material behaves more like a solid or a liquid. researchgate.net

Light Scattering Methodologies for Solution Structure and Aggregation

Light scattering techniques are powerful tools for investigating the size, shape, and aggregation behavior of Ammonium Sulfobetaine-1 micelles and polymers in solution.

Dynamic Light Scattering (DLS): DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles. nih.gov This allows for the determination of the hydrodynamic diameter of micelles and polymer aggregates. acs.org Studies have shown that for sulfobetaine surfactants, DLS can identify the formation of micelles and larger aggregates, with the size distribution often showing multiple peaks representing different species in solution. acs.org The technique is also used to assess the stability of emulsions stabilized by these surfactants. mdpi.com

Small-Angle Neutron Scattering (SANS): SANS provides detailed information about the structure and interactions of particles on a nanometer scale. It has been used to study the self-assembly of sulfobetaine surfactants, confirming the existence of classical micelles and, in some cases, larger structures formed by the association of monomers or micelles with water clusters. acs.org

Microscopic and Imaging Techniques for Morphological and Surface Analysis

Visualizing the structure of Ammonium Sulfobetaine-1-based materials at the micro- and nanoscale is achieved through various microscopy techniques. afmworkshop.comresearchgate.net

Transmission Electron Microscopy (TEM): TEM is used to observe the morphology of self-assembled structures like micelles and polymer aggregates. mdpi.comacs.org For example, studies on zwitterionic polymers have shown that their self-assembly is pH-dependent, with TEM images revealing spherical micelles at neutral pH and fractal aggregates at basic pH. mdpi.com

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface topography of materials. researchgate.net It has been used to examine the morphology of microencapsulated ammonium polyphosphate with a polyurethane shell, revealing details about the surface texture and integrity of the coating. researchgate.net

Atomic Force Microscopy (AFM): AFM is a high-resolution scanning probe microscopy technique that can provide three-dimensional surface profiles. afmworkshop.comresearchgate.net It is particularly useful for characterizing the nanostructure and roughness of surfaces and has been used to compare the nanogranular textures of different materials. researchgate.net

Table 2: Comparison of Microscopy Techniques for Ammonium Sulfobetaine-1 Analysis

| Technique | Information Provided | Typical Application Example | Reference |

| TEM | Internal structure, morphology of aggregates | Observing pH-dependent self-assembly of polymers into micelles or fractals | mdpi.com |

| SEM | Surface topography, morphology | Examining the surface of microcapsules | researchgate.net |

| AFM | 3D surface profile, nanostructure, roughness | Characterizing nanogranular surface textures | afmworkshop.comresearchgate.net |

Chromatographic Methods for Molecular Weight Distribution and Purity Assessment

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC is the primary technique for determining the molecular weight and molecular weight distribution (polydispersity) of polymers derived from Ammonium Sulfobetaine-1. lcms.czwikipedia.org The separation is based on the hydrodynamic volume of the polymer chains in solution. wikipedia.org This information is crucial as the molecular weight significantly influences the physical and chemical properties of the polymer. lcms.cz For example, GPC analysis has been used to show that poly(sulfobetaine methacrylamide) can have a significantly higher molecular weight compared to other sulfobetaine polymers, indicating differences in polymerization behavior. mdpi.com

Electrochemical and Surface Potential Measurements

These techniques probe the electrical properties at interfaces, which is vital for understanding the behavior of zwitterionic sulfobetaines.

Zeta Potential: Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion or attraction between particles, and it is a key indicator of the stability of colloidal dispersions. nih.govresearchgate.net For zwitterionic polymers, the surface charge and thus the zeta potential can be highly dependent on the pH of the solution. mdpi.com Measurements have shown that the zeta potential of polyzwitterions can be tailored by modifying their chemical structure, which in turn influences their self-assembly behavior. mdpi.comacs.org

Surface Pressure-Area Isotherms: This technique measures the surface pressure as a function of the area occupied by a monolayer of the surfactant at an air-water interface. It provides insights into the packing and orientation of the surfactant molecules at the interface.

Thermal Analysis for Phase Transition and Stability Studies

Thermal analysis techniques are essential for characterizing the thermal stability and phase behavior of Ammonium Sulfobetaine-1 and its polymers. tainstruments.com

Differential Scanning Calorimetry (DSC): DSC is used to measure heat flow associated with thermal transitions in a material. acs.org It can determine the glass transition temperature (Tg) and melting temperature (Tm) of polymers. mdpi.comacs.org For example, DSC analysis of various poly(sulfobetaine)s revealed distinct glass transition temperatures ranging from approximately 276 °C to 314 °C, demonstrating how modifications to the chemical structure can fine-tune thermal properties. mdpi.com

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile. acs.orgresearchgate.net Studies on n-alkylammonium sulfobetaines have shown that they generally have an onset decomposition temperature of around 280 °C. nih.gov TGA can also reveal the number of decomposition steps, which can be related to the molecular structure. acs.org

Table 3: Thermal Properties of Representative Polysulfobetaines

| Polymer | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (°C) | Reference |

| pSBMAm | 276.52 | 301.03 | mdpi.com |

| pSB1VI | 280.11 | - | mdpi.com |

| pSB2VP | 297.04 | - | mdpi.com |

| pSB4VP | 313.69 | 387.14 | mdpi.com |

Fluorescence Spectroscopy for Probing Interfacial Environments and Dynamics

Fluorescence spectroscopy is a highly sensitive and powerful analytical technique used to investigate molecular environments and dynamic processes. core.ac.ukjchps.com Its application in surfactant science, particularly in the study of zwitterionic surfactants like ammonium sulfobetaine-1, provides invaluable insights into the microenvironments created by micellar and interfacial assemblies. rjpbcs.com This method relies on the use of fluorescent probes, molecules that exhibit changes in their fluorescence properties—such as intensity, emission wavelength, and lifetime—in response to the polarity, viscosity, and structure of their immediate surroundings. rjpbcs.comacs.org

Research has shown that the excited-state proton transfer (ESPT) dynamics of probes like HPTS are significantly suppressed within sulfobetaine micellar interfaces compared to traditional cationic micelles. rsc.org This observation suggests that the interface of a zwitterionic micelle is less hydrated. rsc.org Furthermore, fluorescence anisotropy decay measurements indicate slower probe rotation within sulfobetaine micelles, which points to a more compact and structured packing of the surfactant headgroups at the interface. rsc.org

Studies involving the interaction of zwitterionic surfactants with other molecules, such as block copolymers, also employ fluorescence spectroscopy. The addition of a sulfobetaine surfactant to a pluronic block copolymer solution causes significant alterations in the emission spectra and quantum yields of fluorescent dyes. acs.org These changes indicate a dynamic equilibrium as the dye molecules move between different microenvironments within the mixed assemblies. acs.org

The table below summarizes key research findings obtained through fluorescence spectroscopy on sulfobetaine and related zwitterionic surfactant systems.

| Parameter Studied | Fluorescent Probe Used | Key Finding | Implication |

| Interfacial Hydration | 8-hydroxypyrene-1,3,6-trisulphonate (HPTS) | Suppressed excited-state proton transfer (ESPT) in sulfobetaine micelles compared to cationic micelles. rsc.org | The sulfobetaine micellar interface is less hydrated. rsc.org |

| Headgroup Packing | 8-hydroxypyrene-1,3,6-trisulphonate (HPTS) | Slower fluorescence anisotropy decay in sulfobetaine micelles. rsc.org | Surfactant molecules are more tightly and better packed at the zwitterionic interface. rsc.org |

| Microenvironment Polarity | trans-2-[(4-dimethylamino) styryl] benzothiazole | Alterations in emission spectra and quantum yields upon adding zwitterionic surfactants to pluronic assemblies. acs.org | The incorporation of the surfactant significantly impacts the structural properties and microenvironments of the assemblies. acs.org |

These detailed findings demonstrate the capability of fluorescence spectroscopy to elucidate the complex interfacial dynamics and structures that govern the behavior of ammonium sulfobetaine-1 in solution.

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone of chemical characterization, providing quantitative information on the elemental composition of a sample. malvernpanalytical.commeasurlabs.com For a specific compound like "Ammonium Sulfobetaine-1, Tech., 70," this technique is crucial for verifying its chemical identity, purity, and adherence to theoretical specifications. intertek.com The process determines the weight percentage of key elements within the molecule, primarily Carbon (C), Hydrogen (H), Nitrogen (N), and Sulfur (S), which are the constituent elements of ammonium sulfobetaine. measurlabs.comintertek.com

Several analytical methods are employed for elemental analysis, with combustion analysis being a primary technique for organic compounds and surfactants. intertek.com In this method, the sample is combusted at high temperatures in a stream of oxygen, converting the elements into simple gases (CO₂, H₂O, N₂, SO₂). These gases are then separated and quantified by detectors, allowing for the calculation of the original elemental percentages.

Other powerful techniques for elemental verification include:

Inductively Coupled Plasma - Optical Emission Spectroscopy (ICP-OES) : This method is highly sensitive for detecting most elements, including sulfur, and is used for trace and major element analysis. measurlabs.comazom.com

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) : Offering even lower detection limits than ICP-OES, ICP-MS is suitable for trace and ultra-trace elemental analysis, ensuring no significant inorganic impurities are present. azom.comlibretexts.org

X-Ray Fluorescence (XRF) : A non-destructive technique that can rapidly identify and quantify elements in solid and powder samples, making it useful for quality control. malvernpanalytical.comazom.com